1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea
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Overview
Description
1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea is a synthetic compound that belongs to the class of indole derivatives.
Scientific Research Applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and their downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects could range from inhibiting the growth of cancer cells and microbes to treating various types of disorders in the human body .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the development of new indole derivatives, including “1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea”, could be a promising direction for future research.
Preparation Methods
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea typically involves the reaction of indole with an appropriate alkylating agent to introduce the ethyl group at the nitrogen atom of the indole ring. This is followed by the reaction with isopropyl isocyanate to form the final urea derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced using appropriate reagents and conditions
Comparison with Similar Compounds
1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea can be compared with other similar indole derivatives such as:
1-(2-(1H-indol-1-yl)ethyl)-3-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
1-(2-(1H-indol-1-yl)ethyl)-3-phenylurea: Contains a phenyl group instead of an isopropyl group.
1-(2-(1H-indol-1-yl)ethyl)-3-ethylurea: Contains an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
1-(2-indol-1-ylethyl)-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11(2)16-14(18)15-8-10-17-9-7-12-5-3-4-6-13(12)17/h3-7,9,11H,8,10H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOCGOQIPRLAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN1C=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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